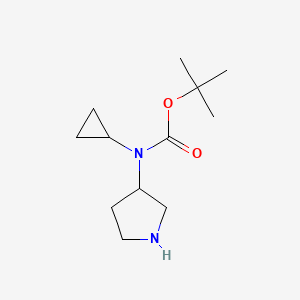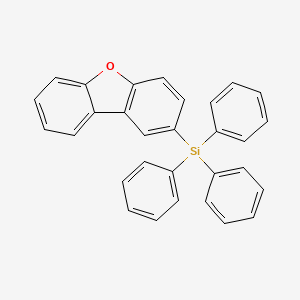
Tellurium (IV) ethoxide
Übersicht
Beschreibung
Tellurium (IV) ethoxide is a yellowish liquid compound with the chemical formula Te(OC₂H₅)₄ . It is primarily used as a precursor in the synthesis of various tellurium-containing compounds . It can be used in sol-gel processing for the fabrication of tellurite thin films .
Synthesis Analysis
This compound is used as a precursor in the synthesis of tellurium-containing materials . It is typically sold in a concentration of approximately 85% and is used in sol-gel processing for the fabrication of tellurite materials . It can be used to prepare tellurium oxides, tellurium dioxide (TeO₂), and tellurium metal nanoparticles .Molecular Structure Analysis
The molecular formula of this compound is Te(OC₂H₅)₄ . It has an average mass of 307.842 Da and a monoisotopic mass of 310.042389 Da .Chemical Reactions Analysis
This compound is a liquid chemical compound that is used as a precursor in the synthesis of tellurium-containing materials . The compound is classified as an alkoxide and is soluble in organic solvents such as ethanol and ether .Physical And Chemical Properties Analysis
This compound is a yellowish liquid compound . It is soluble in organic solvents such as ethanol and ether . The exact physical and chemical properties of this compound are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of Tellurium (IV) Ethoxide
Sol-Gel Processing and Material Fabrication this compound is used in sol-gel processing for the fabrication of tellurite materials. Its sensitivity to moisture in air and water is a key factor in the hydrolysis and condensation processes. These processes have been investigated to understand the effects on the phase transformation and morphology of heat-treated hydrolysis products, leading to potential applications in making tellurite thin film devices (Weng & Hodgson, 2001)(Weng & Hodgson, 2001).
Environmental Monitoring and Contamination Analysis this compound is significant in environmental studies, especially in the context of tellurium contamination in natural waters. Methods like cathodic stripping voltammetry have been developed for the rapid detection of trace concentrations of Te(IV) and Te(VI) in surface waters, helping in the monitoring and assessment of environmental contamination (Biver, Quentel, & Filella, 2015)(Biver, Quentel, & Filella, 2015).
Tellurium Recovery and Nanoparticle Formation Research focuses on the microbial recovery of elemental tellurium from aqueous streams containing soluble tellurium oxyanions. This includes the reduction of Te(IV) to produce nanoparticles (NPs) in a methanogenic microbial consortium, which has implications for environmental remediation and material recovery processes (Ramos-Ruiz, Field, Wilkening, & Sierra-Alvarez, 2016)(Ramos-Ruiz et al., 2016).
Speciation Analysis in Environmental and Biological Samples Techniques like solid-phase extraction and inductively coupled plasma mass spectrometry have been used for speciation analysis of tellurium in environmental and biological samples. This is crucial for understanding the behavior and impact of tellurium in various ecosystems (Yu, Cai, Guo, Yang, & Khoo, 2003)(Yu et al., 2003).
Tellurium Distribution and Behavior in Soil-Water Systems Studies on the distribution behavior of Te(IV) between soil and water have been conducted, coupled with speciation analyses using techniques like X-ray absorption fine structure spectroscopy. These studies are significant for understanding the environmental chemistry of tellurium, particularly in soil-water systems contaminated by mining activities (Harada & Takahashi, 2008)(Harada & Takahashi, 2008).
- cleanup and resource recovery, highlighting the versatility of tellurium in material science (Qiu, Wang, Zhang, Yang, & Qiu, 2020)(Qiu et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Tellurium (IV) ethoxide shows great application prospects in next-generation electronics and optoelectronic devices . Its unique properties, including excellent stability and conductivity, make it an essential ingredient in the manufacture of advanced electronic materials . Therefore, the rise in demand for electronic devices is likely to boost the this compound market size in the near future .
Eigenschaften
IUPAC Name |
(triethoxy-λ4-tellanyl)oxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O4Te/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZBKPRMXKULAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Te](OCC)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O4Te | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B3336096.png)









